6-Deoxypenciclovir-d4 Hydrochloride
Description
Properties
Molecular Formula |
C₁₀H₁₂D₄ClN₅O₂ |
|---|---|
Molecular Weight |
277.74 |
Synonyms |
2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol-d4; Di-desacetyl Famciclovir-d4 Hydrochloride; BRL 42359-d4 Hydrochloride; USP Famciclovir Related Compound A-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of 6 Deoxypenciclovir D4 Hydrochloride
Development of Deuteration Strategies for Acyclic Nucleoside Analogues
The introduction of deuterium (B1214612) into organic molecules, especially complex structures like acyclic nucleoside analogues, requires specific and controlled chemical strategies. nih.gov Isotopic labeling is a technique used to trace the journey of a compound through a chemical reaction or a metabolic pathway. wikipedia.org For nucleosides, these strategies can be broadly categorized into two approaches: the use of deuterated precursors in a chemical synthesis pathway or enzymatic incorporation methods. silantes.comisotope.com
Chemical synthesis is a highly versatile approach that allows for site-selective deuterium incorporation. researchgate.net This is often achieved by preparing a key building block, or precursor, that contains the deuterium atoms at the desired positions. This deuterated intermediate is then carried through the remaining synthetic steps to yield the final labeled molecule. researchgate.net Common methods for introducing deuterium into precursors include catalytic reduction of unsaturated bonds (alkenes or alkynes) with deuterium gas (D₂) or the reduction of carbonyl groups using deuterated reducing agents like sodium borodeuteride (NaBD₄). wikipedia.org This method ensures high levels of isotopic purity at specific sites. researchgate.net
Enzymatic methods, while highly precise, are often employed for producing larger biomolecules like oligonucleotides but can also be adapted for nucleoside synthesis. silantes.comisotope.com These techniques utilize enzymes, such as polymerases, to incorporate stable isotope-labeled nucleotides. isotope.com The development of these strategies has been crucial for advancing structural biology and metabolic research, enabling detailed studies through techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. wikipedia.orgnih.gov
Precursor Chemistry and Reaction Pathways for 6-Deoxypenciclovir-d4 Synthesis
The specific chemical name for Penciclovir-d4, a closely related compound, is 2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one. This indicates that the four deuterium atoms are located on the two carbon atoms of the acyclic side chain closest to the purine (B94841) ring. The synthesis of 6-Deoxypenciclovir-d4 would logically follow a similar pattern, beginning with a deuterated side-chain precursor.
The synthesis would involve a convergent approach where the deuterated acyclic side chain and the purine base are synthesized separately and then coupled. A plausible pathway begins with the preparation of a deuterated 4-carbon unit. This could be achieved by reducing a suitable precursor, such as diethyl malonate, with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to form a deuterated diol. This diol would then be protected and chemically modified to create an appropriate electrophile for coupling with the purine base.
The purine component is typically a 2-amino-6-substituted purine, such as 2-amino-6-chloropurine, which facilitates nucleophilic substitution at the N9 position. The coupling of the deuterated side-chain precursor with the purine base forms the core structure of 6-Deoxypenciclovir-d4. The final step involves the conversion of the coupled product into its hydrochloride salt by treatment with methanolic hydrochloric acid, a common procedure for producing stable, water-soluble amine salts. nih.gov
A proposed, high-level synthetic scheme is presented below:
Table 1: Proposed Synthetic Pathway for 6-Deoxypenciclovir-d4 Hydrochloride| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Deuteration of Precursor | Lithium aluminum deuteride (LiAlD₄) | Deuterated C4 diol |
| 2 | Side-Chain Functionalization | Protecting groups (e.g., TBDMS), Activating groups (e.g., tosylate) | Activated deuterated side chain |
| 3 | N9-Alkylation | 2-amino-6-chloropurine, Base (e.g., NaH) | 6-Chloro-deoxypenciclovir-d4 |
| 4 | Reduction/Final Modification | H₂, Pd/C | 6-Deoxypenciclovir-d4 |
Optimization of Synthetic Yields and Isotopic Purity for this compound
Optimizing the synthesis of an isotopically labeled compound involves two primary goals: maximizing the chemical yield and ensuring high isotopic purity. researchgate.net For the synthesis of this compound, the optimization would focus on the key coupling and modification steps.
Yield Optimization: The N9-alkylation step is critical. Reaction conditions such as the choice of solvent (e.g., DMF), base (e.g., sodium hydride or potassium carbonate), and temperature must be carefully controlled to maximize the formation of the desired N9-substituted product over the N7 isomer. Subsequent steps, like the final reduction and salt formation, are generally high-yielding, but purification methods such as column chromatography are essential to isolate the product with high chemical purity. nih.gov
Isotopic Purity Optimization: High isotopic purity begins with the starting materials. The deuterated reducing agents (e.g., LiAlD₄) must have a high percentage of deuterium enrichment. Throughout the synthesis, it is crucial to avoid conditions that could lead to H/D exchange reactions. For instance, using non-protic solvents and carefully controlling pH can prevent the loss of deuterium labels. The final isotopic purity is typically confirmed by mass spectrometry, which can distinguish between the deuterated product and any unlabeled or partially labeled contaminants. wikipedia.org Advanced purification techniques, such as preparative HPLC, can be employed to separate isotopologues if necessary, ensuring the final product meets the required standards for its intended use in sensitive analytical or metabolic studies. newdrugapprovals.org
Role of 6-Deoxypenciclovir (B18198) as a Synthetic Intermediate for Novel Penciclovir (B1679225) Prodrugs
6-Deoxypenciclovir, the non-deuterated analogue, is an important synthetic intermediate used in the creation of prodrugs for its active metabolite, penciclovir. nih.gov Penciclovir itself is an active antiviral agent, but its oral bioavailability is limited. newdrugapprovals.org 6-Deoxypenciclovir serves as a key precursor because it can be converted in the body to penciclovir by the enzyme aldehyde oxidase. silantes.com
Researchers have utilized 6-deoxypenciclovir to synthesize various ester derivatives, particularly amino acid esters, to enhance oral absorption. nih.gov The synthesis involves the esterification of the hydroxyl groups on the side chain of 6-deoxypenciclovir with protected amino acids. A common method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction can produce both mono- and di-esterified products. nih.gov
Following esterification, the protecting groups on the amino acid (e.g., carbobenzyloxy, Cbz) are removed, typically by catalytic hydrogenation (e.g., using H₂ and Pd/C). nih.gov The resulting free amine is then treated with methanolic HCl to form the final hydrochloride salt of the prodrug, improving its stability and solubility. nih.gov Studies have shown that several of these amino acid ester prodrugs result in significantly higher bioavailability of penciclovir compared to administering penciclovir itself. nih.gov
Table 2: Synthesis of Amino Acid Ester Prodrugs from 6-Deoxypenciclovir
| Amino Acid Derivative | Coupling Reagents | Product Type | Final Salt Form | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| N-Cbz-glycine | DCC/DMAP | Mono-O-ester | di-HCl | 51-98 | nih.gov |
| N-Cbz-L-alanine | DCC/DMAP | Mono-O-ester | di-HCl | 51-98 | nih.gov |
| N-Cbz-L-valine | DCC/DMAP | Mono-O-ester | di-HCl | 51-98 | nih.gov |
| N-Cbz-L-leucine | DCC/DMAP | Mono-O-ester | di-HCl | 51-98 | nih.gov |
| N-Cbz-L-isoleucine | DCC/DMAP | Mono-O-ester | di-HCl | 51-98 | nih.gov |
| N-Cbz-glycine | DCC/DMAP | Di-O-ester | tri-HCl | 65-98 | nih.gov |
Metabolic Pathways and Enzymatic Biotransformation of 6 Deoxypenciclovir
Hydrolytic Conversion of Famciclovir (B1672041) to 6-Deoxypenciclovir (B18198): In Vitro and Ex Vivo Models
Famciclovir, a diacetyl 6-deoxy derivative of penciclovir (B1679225), undergoes extensive first-pass metabolism to become pharmacologically active. nih.govspringernature.com The initial and crucial step in this activation cascade is the hydrolysis of the two ester groups of famciclovir. This biotransformation leads to the formation of 6-deoxypenciclovir, also known as BRL 42359. nih.govnih.gov
This de-acetylation process occurs rapidly and efficiently. nih.gov Following oral administration of famciclovir to humans, 6-deoxypenciclovir is one of the two major metabolites consistently detected in plasma, the other being the final active compound, penciclovir. nih.govnih.gov This indicates that the hydrolytic conversion is a major and well-established pathway in the metabolic fate of famciclovir. nih.govspringernature.com In vitro studies using feline cells have shown that famciclovir and 6-deoxypenciclovir themselves have no direct antiviral effect against feline herpesvirus type 1 (FHV-1) at the concentrations tested, underscoring the necessity of this metabolic activation.
Oxidative Biotransformation of 6-Deoxypenciclovir to Penciclovir
The pivotal step in the bioactivation of famciclovir is the oxidation of its intermediate, 6-deoxypenciclovir, at the 6-position to form the active antiviral agent, penciclovir. nih.gov This reaction is catalyzed by cytosolic enzymes, primarily aldehyde oxidase.
Characterization of Aldehyde Oxidase (AO) Mediated Oxidation Pathways
Studies utilizing human liver cytosol have firmly established that the 6-oxidation of 6-deoxypenciclovir is predominantly mediated by aldehyde oxidase (AO). nih.govnih.gov This enzymatic conversion is rapid and does not require any cofactors. nih.gov The reaction follows simple Michaelis-Menten kinetics. nih.gov
In addition to the primary conversion to penciclovir, AO can also catalyze the formation of other minor metabolites. Research has shown that in some in vitro systems, small quantities of 8-oxo and 6,8-dioxo-metabolites can be formed from 6-deoxypenciclovir. nih.gov
Contribution of Xanthine (B1682287) Oxidase (XO) to 6-Deoxypenciclovir Metabolism
The potential involvement of another molybdenum hydroxylase, xanthine oxidase (XO), in the metabolism of 6-deoxypenciclovir has been investigated. However, inhibitor studies in human, guinea pig, and rabbit liver preparations have demonstrated that XO does not significantly contribute to the oxidation of 6-deoxypenciclovir to penciclovir. nih.gov While 6-deoxypenciclovir can be slowly converted to penciclovir by rat liver or milk xanthine oxidase, this contribution is considered minimal in humans. nih.gov This indicates that the activation of the drug in vivo is likely catalyzed solely by aldehyde oxidase. nih.gov
Species-Specific Differences in Aldehyde Oxidase and Xanthine Oxidase Activity on 6-Deoxypenciclovir
Significant species-specific differences exist in the activity of aldehyde oxidase and xanthine oxidase on 6-deoxypenciclovir. While in humans and guinea pigs, aldehyde oxidase is the primary enzyme responsible for the formation of penciclovir, the metabolic landscape in rabbits and rats is more complex. nih.gov
In rabbits, 6-deoxypenciclovir is a good substrate for liver aldehyde oxidase, but it is converted to both penciclovir and 8-oxo-6-deoxypenciclovir in roughly equal amounts. nih.gov
Studies in Sprague Dawley rats have identified two distinct phenotypes: those with both hepatic aldehyde oxidase and xanthine oxidase ("AO-active") and those with only xanthine oxidase ("AO-inactive"). nih.gov In AO-active rats, 6-deoxypenciclovir is oxidized to penciclovir by aldehyde oxidase. nih.gov In AO-inactive rats, a slow conversion to penciclovir can be mediated by xanthine oxidase. nih.gov
These species-specific variations highlight the importance of selecting appropriate animal models in preclinical studies to accurately predict human metabolism.
Elucidation of Metabolic Fates Using 6-Deoxypenciclovir-d4 Hydrochloride as a Tracer
The use of stable isotope-labeled compounds is a powerful tool in drug metabolism studies to trace the fate of a drug and its metabolites. Deuterium-labeled analogs, such as this compound, can be used as internal standards in quantitative bioanalysis or to differentiate between endogenous and exogenous compounds.
While the general principle of using deuterated compounds to investigate metabolic pathways is well-established, specific studies detailing the use of this compound to elucidate the metabolic fate of 6-deoxypenciclovir were not found in the reviewed literature. The application of such a tracer would, however, be invaluable in precisely tracking the conversion of 6-deoxypenciclovir to penciclovir and other potential metabolites in complex biological matrices.
Enzyme Kinetics and Inhibitor Studies of 6-Deoxypenciclovir Metabolism in Preclinical Systems
The enzymatic conversion of 6-deoxypenciclovir to penciclovir has been characterized through kinetic and inhibitor studies, providing valuable insights into the efficiency and specificity of the involved enzymes.
In human liver cytosol, the oxidation of 6-deoxypenciclovir by aldehyde oxidase follows Michaelis-Menten kinetics with a Michaelis constant (Km) of 115 ± 23 µM. nih.gov This Km value provides a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of aldehyde oxidase for 6-deoxypenciclovir.
Inhibitor studies have been crucial in dissecting the relative contributions of aldehyde oxidase and xanthine oxidase. Menadione (B1676200) and isovanillin (B20041), known inhibitors of aldehyde oxidase, have been shown to extensively inhibit the 6-oxidation of 6-deoxypenciclovir. nih.gov In contrast, allopurinol, a specific inhibitor of xanthine oxidase, causes no significant inhibition of this reaction in human liver cytosol. nih.gov
Table 1: Enzyme Kinetics of 6-Deoxypenciclovir Oxidation in Human Liver Cytosol
| Parameter | Value | Enzyme |
| Km | 115 ± 23 µM | Aldehyde Oxidase |
Data from a study on the role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. nih.gov
Table 2: Inhibitor Effects on the 6-Oxidation of 6-Deoxypenciclovir
| Inhibitor | Target Enzyme | IC50 |
| Menadione | Aldehyde Oxidase | 7 µM |
| Isovanillin | Aldehyde Oxidase | 15 µM |
| Allopurinol | Xanthine Oxidase | No significant inhibition |
IC50 values were determined at a 6-deoxypenciclovir concentration of 4 µM, reflecting plasma concentrations observed in humans. nih.gov
Advanced Analytical Methodologies and Applications of 6 Deoxypenciclovir D4 Hydrochloride
Role as a Stable Isotope-Labeled Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Bioanalysis
6-Deoxypenciclovir-d4 Hydrochloride plays a crucial role as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of the antiviral drug penciclovir (B1679225) and its prodrug famciclovir (B1672041). Its application in liquid chromatography-mass spectrometry (LC-MS/MS) methods significantly enhances the accuracy and reliability of quantitative measurements in complex biological matrices.
Principles of Internal Standard Utilization for Quantitative Accuracy and Precision
In quantitative LC-MS/MS analysis, an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. wuxiapptec.com Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis. wuxiapptec.comscispace.com The fundamental principle is that the internal standard should behave chemically and physically as similarly as possible to the analyte of interest. wuxiapptec.comlgcstandards.com By measuring the ratio of the analyte's response to the internal standard's response, variations in the analytical process can be normalized, leading to improved accuracy and precision. scispace.comlgcstandards.com
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in LC-MS/MS bioanalysis. tandfonline.com These standards have the same chemical structure as the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium (B1214612), carbon-13, or nitrogen-15). acanthusresearch.com This near-identical chemical nature ensures that the SIL-IS and the analyte experience very similar extraction recovery, and crucially, co-elute chromatographically. wuxiapptec.comlgcstandards.com Because they have different masses, the mass spectrometer can distinguish between the analyte and the SIL-IS. lgcstandards.com
The use of a SIL-IS is particularly advantageous because it can compensate for analyte loss during sample preparation steps like dilution, extraction, and reconstitution. wuxiapptec.com It also helps to account for variability in injection volume and instrumental response. scispace.com The accuracy of an assay can be significantly improved when using a SIL-IS compared to an analogous internal standard. scispace.com
Development and Validation of LC-MS/MS Methods for 6-Deoxypenciclovir (B18198) and Related Compounds in Biological Matrices (Non-Human)
The development and validation of LC-MS/MS methods for the quantification of penciclovir and its prodrug famciclovir in biological matrices are essential for pharmacokinetic and metabolism studies. acanthusresearch.com These methods often utilize this compound as the internal standard to ensure high accuracy and precision.
Method validation is a critical process that establishes documented evidence that a specific analytical method is suitable for its intended purpose. npra.gov.my For LC-MS/MS methods, validation typically includes the assessment of several key parameters as outlined by regulatory guidelines. nih.govmdpi.com
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. impactfactor.org | The correlation coefficient (r²) should be greater than 0.99. researchgate.net |
| Accuracy | The closeness of the measured value to the true value. impactfactor.org | The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification). pharmacophorejournal.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. impactfactor.org | The relative standard deviation (RSD) should not exceed 15% (20% for the Lower Limit of Quantification). pharmacophorejournal.com |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. pharmacophorejournal.com | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. pharmacophorejournal.com | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for example, matrix components) in the sample. tandfonline.com | The coefficient of variation (CV) of the matrix factor should be ≤15%. pharmacophorejournal.com |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
While specific details on non-human matrix studies using this compound are not extensively available in the provided search results, the principles of method development and validation are universal. For instance, a validated LC-MS/MS method for determining penciclovir in human plasma used acyclovir (B1169) as an internal standard and was validated over a concentration range of 52.55–6626.181 ng/mL. nih.gov Similarly, a method for valganciclovir (B601543) and its metabolite ganciclovir (B1264) utilized deuterated internal standards (GAN D5 and VAL D5) and was successfully applied to a clinical study. researchgate.net These examples highlight the standard procedures and parameters that would be applied in the development and validation of an LC-MS/MS method using this compound for the analysis of penciclovir in non-human biological matrices.
Analytical Strategies for Impurity Profiling and Related Substance Determination
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Analytical methods are essential for the identification, quantification, and control of these impurities.
Identification and Quantification of Synthetic Impurities and Degradation Products Associated with Famciclovir and Penciclovir Production
Famciclovir, as a prodrug of penciclovir, undergoes biotransformation to the active compound. fda.gov During the synthesis of famciclovir and penciclovir, several related substances and potential degradation products can be formed. pharmaffiliates.compharmaffiliates.com The identification and quantification of these impurities are crucial for quality control.
The United States Pharmacopeia (USP) monograph for famciclovir tablets outlines procedures for monitoring organic impurities. sigmaaldrich.com Depending on the synthetic route, different impurity profiles may be present. uspnf.com
Common Impurities Associated with Famciclovir and Penciclovir:
| Impurity Name | Chemical Name |
| 6-Deoxypenciclovir Hydrochloride | 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine |
| Desacetyl Famciclovir | 4-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate |
| Famciclovir N7-Isomer | 2-[2-(2-Amino-7H-purin-7-yl)ethyl]propane-1,3-diyl diacetate |
| N-Acetyl Famciclovir | 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate |
| Famciclovir Deoxychloro Impurity | 4-(2-Amino-9H-purin-9-yl)-2-(chloromethyl)butyl acetate |
| Famciclovir Propionyl Impurity | 2-(Acetoxymethyl)-4-(2-amino-9H-purin-9-yl)butyl propionate |
| Famciclovir 6-Chloro Impurity | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate |
| Penciclovir | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6H-purin-6-one |
| Guanine | 2-amino-1,9-dihydro-6H-purin-6-one |
High-performance liquid chromatography (HPLC) with UV detection is a common technique used for the analysis of these impurities. sigmaaldrich.comimedpub.com The methods are developed to separate the main compound from all known related substances and degradation products. imedpub.com Stress testing (e.g., hydrolysis, oxidation, photolysis, and thermal degradation) is performed to demonstrate the stability-indicating nature of the analytical method. imedpub.com
Application of this compound in Method Validation for Impurity Analysis
In the context of impurity analysis, a stable isotope-labeled compound like this compound can serve as an invaluable tool during method validation, particularly for LC-MS/MS methods. While HPLC-UV is often used for routine quality control, LC-MS/MS provides higher sensitivity and selectivity, which can be crucial for identifying and quantifying trace-level impurities. impactfactor.org
During the validation of an impurity method, parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision are established. impactfactor.orgsps.nhs.uk
The use of a stable isotope-labeled version of a known impurity, such as this compound, can be particularly beneficial for:
Peak Identification: Confirming the identity of the 6-Deoxypenciclovir impurity peak in a chromatogram by comparing its retention time and mass spectrometric fragmentation pattern with the labeled standard.
Method Specificity: Demonstrating that the analytical method can differentiate between the analyte (famciclovir or penciclovir) and its impurities.
Accurate Quantification at Low Levels: When used as an internal standard in an LC-MS/MS method, it can improve the accuracy and precision of quantifying the corresponding non-labeled impurity, especially at trace levels where matrix effects can be more pronounced.
While the direct use of this compound in routine impurity method validation by HPLC-UV is not standard practice (as an internal standard is not always required), its role becomes significant when developing more advanced and sensitive LC-MS/MS methods for impurity profiling or for the characterization of unknown degradation products. impactfactor.org
Stability Studies and Degradation Pathway Analysis of 6-Deoxypenciclovir Hydrochloride
The assessment of a drug substance's stability is a critical component of the pharmaceutical development process. It provides essential information regarding the intrinsic stability of the molecule, which influences the development of formulations, the selection of packaging, and the determination of shelf-life and storage conditions. Forced degradation studies are a key part of this assessment, purposefully exposing the drug to harsh conditions to accelerate its decomposition.
While specific, publicly available forced degradation studies exclusively on 6-Deoxypenciclovir Hydrochloride are limited, the principles of such studies and the behavior of structurally similar antiviral compounds, such as penciclovir and acyclovir, can provide valuable insights into its potential degradation profile.
Forced Degradation Studies under Various Stress Conditions
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than those it would typically encounter during storage and use. The goal is to generate degradation products and understand the degradation pathways. These studies are typically conducted under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
For a compound like 6-Deoxypenciclovir Hydrochloride, a forced degradation study would likely involve exposure to the following conditions:
Acidic Hydrolysis: The compound would be dissolved in an acidic solution (e.g., hydrochloric acid) and heated. For similar antiviral compounds like acyclovir, significant degradation has been observed under acidic conditions.
Alkaline Hydrolysis: The compound would be exposed to a basic solution (e.g., sodium hydroxide) at an elevated temperature. Acyclovir has been shown to exhibit mild degradation under alkaline conditions.
Oxidative Degradation: The compound would be treated with an oxidizing agent, such as hydrogen peroxide. This is often a significant degradation pathway for nucleoside analogs. For instance, the primary metabolic transformation of the related compound penciclovir is oxidation.
Thermal Stress: The compound would be subjected to high temperatures in a solid state to assess its thermal stability. Acyclovir, for example, has been found to be stable to dry heat.
Photolytic Stress: The compound, both in solid form and in solution, would be exposed to light of a specified wavelength and intensity to determine its photosensitivity. Photolytic degradation has been observed for acyclovir when in solution.
The following table outlines the typical stress conditions that would be applied in a forced degradation study of 6-Deoxypenciclovir Hydrochloride, based on standard practices and findings for related antiviral agents.
| Stress Condition | Typical Reagent/Condition | Potential for Degradation (Inferred from Analogs) |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heated | High |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, heated | Moderate |
| Oxidation | 3% - 30% H₂O₂, room temperature or heated | High |
| Thermal (Dry Heat) | 60°C - 80°C | Low to Moderate |
| Photolytic | UV/Vis light exposure | Moderate (especially in solution) |
Identification of Degradation Products and Mechanisms
Following forced degradation, analytical techniques such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection are employed to separate and identify the resulting degradation products.
Based on the known metabolism and the degradation of similar compounds, the following are potential degradation products and mechanisms for 6-Deoxypenciclovir Hydrochloride:
Oxidation: The primary degradation pathway for 6-Deoxypenciclovir is expected to be oxidation. In vivo, it is oxidized by aldehyde oxidase to form penciclovir. clearsynth.com Under forced oxidative conditions, it is plausible that other oxidized derivatives could form, such as 8-oxo-6-deoxypenciclovir. clearsynth.com
Hydrolysis: Under acidic conditions, the glycosidic bond in the purine (B94841) ring system could be susceptible to cleavage, potentially leading to the formation of guanine, as has been identified as a major degradation product for acyclovir under acidic hydrolysis and photolysis. kcasbio.com
The table below summarizes the potential degradation products of 6-Deoxypenciclovir Hydrochloride based on inference from related compounds.
| Degradation Pathway | Potential Degradation Product | Analytical Method for Identification |
| Oxidation | Penciclovir | HPLC-MS/MS, NMR |
| Oxidation | 8-oxo-6-deoxypenciclovir | HPLC-MS/MS, NMR |
| Acid Hydrolysis | Guanine | HPLC with reference standard comparison |
This compound as a Reference Standard in Pharmaceutical Quality Control
Reference standards are highly purified compounds that are used as a benchmark for quantitative and qualitative analysis in the pharmaceutical industry. They are essential for ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and finished drug products.
This compound is a deuterated form of 6-Deoxypenciclovir Hydrochloride. The "-d4" indicates that four hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical and quality control assays, particularly those utilizing mass spectrometry.
The value of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the non-labeled analyte. pubcompare.aiaptochem.com It behaves nearly identically during sample preparation, extraction, and chromatographic separation. aptochem.com However, due to the mass difference, it can be distinguished from the analyte by a mass spectrometer.
Key applications of this compound as a reference standard include:
Quantitative Analysis: It is used as an internal standard in assays to accurately quantify the amount of 6-Deoxypenciclovir and related impurities in famciclovir drug substance and drug products. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for variations in sample handling and instrument response. clearsynth.com
Method Validation: It plays a crucial role in the validation of analytical methods, helping to establish the method's accuracy, precision, and robustness. clearsynth.com
Pharmacokinetic Studies: In the analysis of biological samples, deuterated standards are invaluable for compensating for matrix effects, where other components in the sample can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. kcasbio.com
The synonym "USP Famciclovir Related Compound A-d4" for this compound explicitly points to its use in the quality control of famciclovir, as defined by the United States Pharmacopeia (USP). clearsynth.com
The following table details the characteristics and applications of this compound as a reference standard.
| Characteristic | Description | Application in Quality Control |
| Isotopic Labeling | Four deuterium atoms replace hydrogen atoms. | Allows for differentiation from the non-labeled analyte in mass spectrometry. |
| Chemical Similarity | Behaves identically to 6-Deoxypenciclovir during extraction and chromatography. | Ensures accurate correction for procedural and matrix-related variations. |
| Purity | High-purity standard. | Provides a reliable benchmark for the identification and quantification of impurities. |
| Official Recognition | Listed as a USP related compound for Famciclovir. | Used in official quality control testing to ensure compliance with pharmacopeial standards. |
Preclinical Pharmacological Investigations and Prodrug Activation Dynamics Focus on Methodology and Mechanism
In Vitro Cellular and Biochemical Studies of 6-Deoxypenciclovir (B18198) Bioconversion
In vitro studies utilizing human liver cytosol have been instrumental in elucidating the bioconversion of 6-deoxypenciclovir to penciclovir (B1679225). nih.gov Research has demonstrated that this oxidative step is rapid and follows Michaelis-Menten kinetics. nih.gov
Studies using partially purified molybdenum hydroxylases from the livers of various species, including humans, guinea pigs, rabbits, and rats, have provided a comparative perspective on this bioconversion. nih.gov In human, guinea pig, and rat liver preparations, 6-deoxypenciclovir is predominantly oxidized to penciclovir by aldehyde oxidase. nih.gov Interestingly, in rabbit liver, while aldehyde oxidase is also the primary enzyme, the reaction yields two major metabolites in roughly equal amounts: penciclovir and 8-oxo-6-deoxypenciclovir. nih.gov
Further investigations have highlighted the differential roles of aldehyde oxidase and xanthine (B1682287) oxidase in this process. While famciclovir (B1672041) itself is not a substrate for xanthine oxidase, 6-deoxypenciclovir can be slowly converted to penciclovir by rat liver or bovine milk xanthine oxidase. nih.gov However, inhibitor studies have confirmed that in human, guinea pig, and rabbit liver, xanthine oxidase does not play a significant role in the oxidation of 6-deoxypenciclovir. nih.gov
Table 1: In Vitro Bioconversion of 6-Deoxypenciclovir in Liver Preparations from Different Species
| Species | Primary Enzyme | Major Metabolites | Minor Metabolites |
| Human | Aldehyde Oxidase | Penciclovir | 8-oxo and 6,8-dioxo-metabolites |
| Guinea Pig | Aldehyde Oxidase | Penciclovir | 8-oxo and 6,8-dioxo-metabolites |
| Rat (AO-active) | Aldehyde Oxidase | Penciclovir | 8-oxo and 6,8-dioxo-metabolites |
| Rabbit | Aldehyde Oxidase | Penciclovir, 8-oxo-6-deoxypenciclovir | Not specified |
Data sourced from comparative studies on molybdenum hydroxylases. nih.gov
Mechanistic Insights into Famciclovir Prodrug Activation Through 6-Deoxypenciclovir Intermediate
Famciclovir, the diacetyl 6-deoxy analog of penciclovir, undergoes a two-step activation process to exert its antiviral effect. fda.govsigmaaldrich.com Following oral administration, it is first deacetylated to form the intermediate metabolite, 6-deoxypenciclovir (also referred to as BRL 42359). nih.govresearchgate.net This initial step is followed by the critical oxidation of 6-deoxypenciclovir at the 6-position to yield the active compound, penciclovir. nih.gov
The conversion of 6-deoxypenciclovir to penciclovir is catalyzed by the cytosolic enzyme, aldehyde oxidase. hres.cafda.govhres.ca This enzymatic reaction is crucial for the bioactivation of famciclovir, as penciclovir is the molecule that is subsequently phosphorylated in virus-infected cells to its active triphosphate form, which inhibits viral DNA polymerase. patsnap.comresearchgate.net The high oral bioavailability of famciclovir (approximately 77%) is a testament to the efficiency of this metabolic activation pathway. fda.gov
Studies have shown that after oral administration of famciclovir, 6-deoxypenciclovir is a major metabolite detected in plasma alongside penciclovir. researchgate.net The concentration-time profiles of both compounds have been characterized in preclinical and clinical studies, providing a clear picture of the dynamic interplay between the prodrug, the intermediate, and the active drug. researchgate.net
Assessment of Enzyme-Drug Interactions Modulating 6-Deoxypenciclovir Metabolism in Preclinical Models
The metabolism of 6-deoxypenciclovir is a critical juncture for potential drug-drug interactions. Since aldehyde oxidase is the primary enzyme responsible for its conversion to penciclovir, any co-administered drug that inhibits or induces this enzyme could potentially alter the pharmacokinetics and efficacy of famciclovir. hres.camedscape.com
Preclinical in vitro studies have been vital in identifying potential inhibitors of aldehyde oxidase. nih.gov For instance, menadione (B1676200) and isovanillin (B20041) have been shown to be potent inhibitors of the 6-oxidation of 6-deoxypenciclovir in human liver cytosol, with IC50 values of 7 µM and 15 µM, respectively. nih.gov In contrast, allopurinol, a well-known inhibitor of xanthine oxidase, showed no significant inhibition, further cementing the role of aldehyde oxidase as the key enzyme. nih.gov
Clinical interaction studies have also been informed by these preclinical findings. While in vitro inhibitors like cimetidine (B194882) and promethazine (B1679618) did not demonstrate clinically relevant effects on the formation of penciclovir, the potent in vitro aldehyde oxidase inhibitor raloxifene (B1678788) has been identified as a compound that could potentially decrease the formation of penciclovir. drugs.come-lactancia.org These findings underscore the importance of preclinical assessment of enzyme-drug interactions to predict and manage potential clinical drug interactions. nih.govsci-hub.se
Table 2: Effect of Inhibitors on the In Vitro Oxidation of 6-Deoxypenciclovir
| Inhibitor | Target Enzyme | Effect on 6-Deoxypenciclovir Oxidation | IC50 Value (in human liver cytosol) |
| Menadione | Aldehyde Oxidase | Extensive Inhibition | 7 µM |
| Isovanillin | Aldehyde Oxidase | Extensive Inhibition | 15 µM |
| Allopurinol | Xanthine Oxidase | No Significant Inhibition | Not Applicable |
Data derived from in vitro inhibition studies in human liver cytosol. nih.gov
Future Directions and Emerging Research Avenues for Deuterated Nucleoside Analogues
The strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into nucleoside analogues represents a burgeoning field in medicinal chemistry and biomedical research. This isotopic substitution can profoundly alter the physicochemical and metabolic properties of the parent molecule, leading to improved pharmacokinetic profiles and enhanced therapeutic potential. While the concept, known as "deuterium switching," has gained traction with clinically approved drugs, ongoing research continues to explore novel applications and methodologies. The following sections delve into the future directions and emerging research avenues for these deuterated compounds, with a focus on analytical techniques, computational modeling, and strategic molecular design.
Q & A
Basic Research Questions
Q. What are the key analytical methods for characterizing 6-Deoxypencivclovir-d4 Hydrochloride, and how are they validated?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (85:15 v/v) at 1.0 mL/min flow rate . Validation requires testing linearity (R² ≥ 0.999), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%). Mass spectrometry (MS) with deuterium-specific transitions (e.g., m/z 256 → 152 for d4 isotopologues) confirms isotopic purity .
Q. How should researchers handle and store 6-Deoxypenciclovir-d4 Hydrochloride to ensure stability?
- Protocol : Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) showed <5% degradation, confirming room-temperature stability for short-term use .
Q. What safety precautions are necessary when working with this compound?
- Guidelines : Wear nitrile gloves (tested for chemical resistance), sealed goggles, and lab coats. Use fume hoods for weighing or handling powders to avoid inhalation. Toxicity data are limited; assume acute toxicity comparable to non-deuterated analogs. Spills require neutralization with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic (PK) studies?
- Experimental Design : Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated analogs in vitro (e.g., human liver microsomes). Use LC-MS/MS to quantify parent drug and metabolites. For in vivo studies, administer equimolar doses to rodent models and collect plasma samples at 0, 1, 2, 4, 8, and 24 hours. Deuterium’s kinetic isotope effect (KIE) may reduce CYP450-mediated metabolism, prolonging t₁/₂ by 15–30% .
Q. What strategies resolve contradictions in NMR spectral data due to deuterium substitution?
- Analysis : Assign peaks using ¹H-¹³C HSQC and DEPT-135 experiments. Deuterium at C6 shifts adjacent protons upfield by 0.1–0.3 ppm. For ambiguous signals, compare with non-deuterated analogs and use ²H-decoupled ¹³C NMR. Report chemical shifts with ±0.01 ppm precision and reference to TMS .
Q. How to optimize synthesis yield while minimizing impurities in deuterated analogs?
- Synthesis Protocol : Use deuterium oxide (D₂O) as solvent and NaBD₄ for reductive deuteration. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate:methanol 9:1). Purify via recrystallization in deuterated methanol. Impurity profiling (e.g., residual non-deuterated species) requires a detection limit of <0.1% by HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
